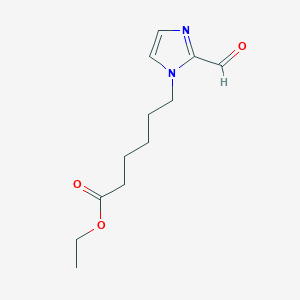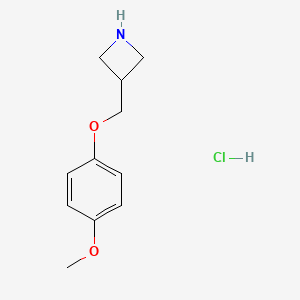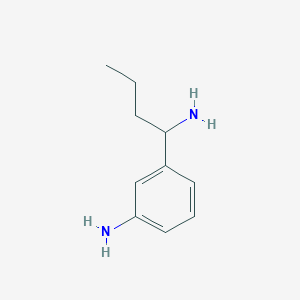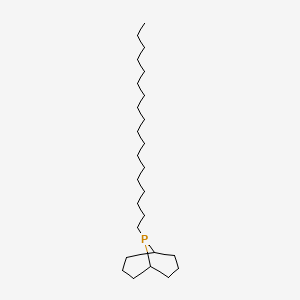
1-(4-Bromobutoxy)-2-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobutoxy)-2-phenoxybenzene is an organic compound with the molecular formula C16H15BrO2. It is a derivative of benzene, where a bromobutoxy group and a phenoxy group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromobutoxy)-2-phenoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-chlorobutane with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobutoxy)-2-phenoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions can convert the bromobutoxy group to a butoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Phenolic or quinone derivatives.
Reduction: Butoxy derivatives.
Scientific Research Applications
1-(4-Bromobutoxy)-2-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutoxy)-2-phenoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromobutoxy group can undergo metabolic transformations, influencing the compound’s activity and toxicity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-phenoxybutane: Similar structure but lacks the additional phenoxy group.
4-Bromobutyl phenyl ether: Another related compound with similar reactivity.
Phenoxybutyl bromide: Shares the bromobutoxy group but differs in the overall structure.
Uniqueness
1-(4-Bromobutoxy)-2-phenoxybenzene is unique due to the presence of both bromobutoxy and phenoxy groups, which confer distinct chemical and physical properties. This dual functionality allows for diverse reactivity and applications in various fields.
Properties
CAS No. |
62232-85-3 |
|---|---|
Molecular Formula |
C16H17BrO2 |
Molecular Weight |
321.21 g/mol |
IUPAC Name |
1-(4-bromobutoxy)-2-phenoxybenzene |
InChI |
InChI=1S/C16H17BrO2/c17-12-6-7-13-18-15-10-4-5-11-16(15)19-14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
InChI Key |
WMTVSOMOEVNBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2OCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)

![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)

![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)



![Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester](/img/structure/B12066186.png)

